![molecular formula C16H21ClN2O2 B150113 N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride CAS No. 139193-94-5](/img/structure/B150113.png)
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is predominantly expressed in the central nervous system (CNS).
Mécanisme D'action
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR by N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride leads to the influx of calcium ions into the cell, which triggers several downstream signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. These pathways are involved in several physiological processes, including cell survival, synaptic plasticity, and neuroprotection.
Effets Biochimiques Et Physiologiques
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of Alzheimer's disease, schizophrenia, depression, and anxiety. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has also been shown to have anti-inflammatory effects in several peripheral tissues, including the lungs and the gut.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has several advantages and limitations for lab experiments. One advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride is a selective agonist of the α7 nAChR, which allows for the specific modulation of this receptor subtype. Another advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied in preclinical models of neurological and psychiatric disorders, which allows for the translation of these findings to clinical trials. One limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has a short half-life in vivo, which may limit its therapeutic potential. Another limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has limited solubility in aqueous solutions, which may limit its use in some experimental settings.
Orientations Futures
Several future directions for the study of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride include the development of more potent and selective analogs, the optimization of the pharmacokinetic properties of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, and the translation of the preclinical findings to clinical trials in humans. Another future direction is the investigation of the role of the α7 nAChR in other physiological and pathological processes, including pain, addiction, and cancer. Additionally, the investigation of the potential interactions between N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride and other neurotransmitter systems, such as the glutamatergic and serotonergic systems, may provide new insights into the mechanisms of action of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves several steps, including the preparation of the starting materials, the coupling of the key intermediates, and the final purification of the product. The most commonly used method for the synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves the reaction of 4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenol with N,N-dimethylethylenediamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7 nAChR is involved in several physiological processes, including learning and memory, attention, and sensory processing, and its dysfunction has been implicated in the pathogenesis of several neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of these disorders.
Propriétés
Numéro CAS |
139193-94-5 |
|---|---|
Nom du produit |
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
Formule moléculaire |
C16H21ClN2O2 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-16(20-17-13)9-6-14-4-7-15(8-5-14)19-11-10-18(2)3;/h4-9,12H,10-11H2,1-3H3;1H/b9-6+; |
Clé InChI |
VDUFLVHEMUAMKV-MLBSPLJJSA-N |
SMILES isomérique |
CC1=NOC(=C1)/C=C/C2=CC=C(C=C2)OCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
SMILES canonique |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
Synonymes |
N,N-dimethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanami ne hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




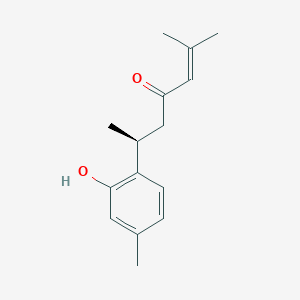
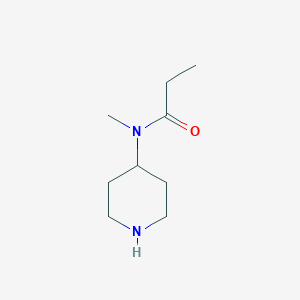
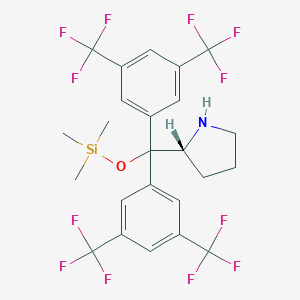
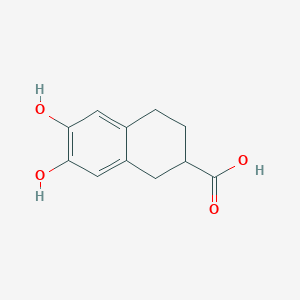

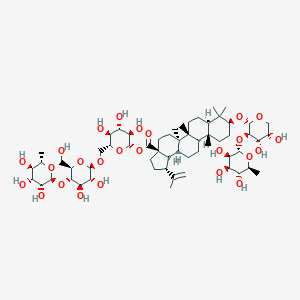
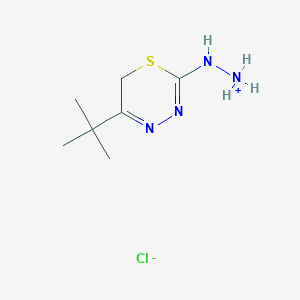


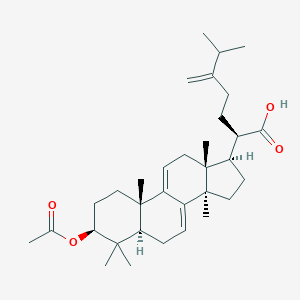

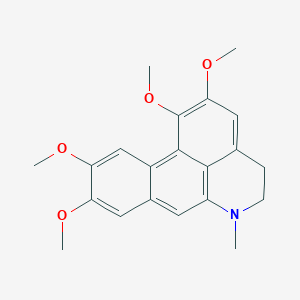
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)